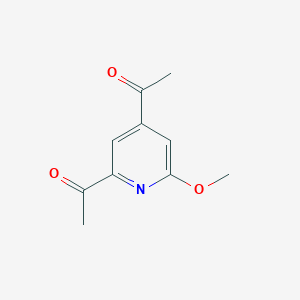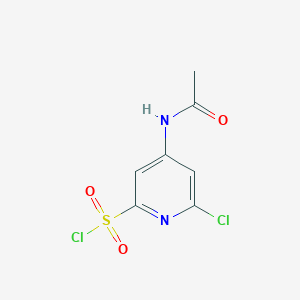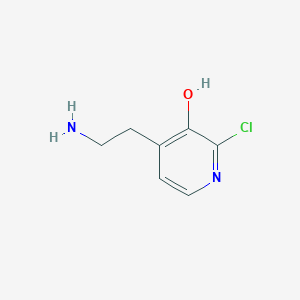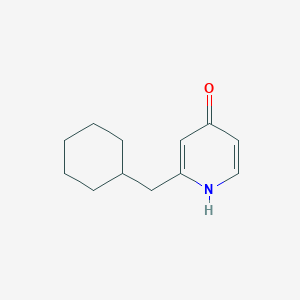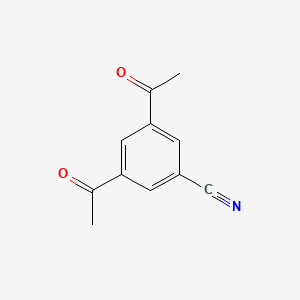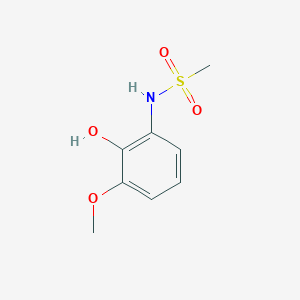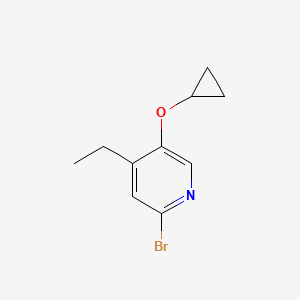
2-Bromo-5-cyclopropoxy-4-ethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-cyclopropoxy-4-ethylpyridine is a heterocyclic organic compound with the molecular formula C10H12BrNO It is a derivative of pyridine, featuring a bromine atom at the second position, a cyclopropoxy group at the fifth position, and an ethyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropoxy-4-ethylpyridine typically involves the bromination of 5-cyclopropoxy-4-ethylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the second position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions
2-Bromo-5-cyclopropoxy-4-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF) are typically employed.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are applied.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thiol-substituted pyridines.
Coupling Reactions: Biaryl compounds with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
科学研究应用
2-Bromo-5-cyclopropoxy-4-ethylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.
Material Science: The compound is used in the development of novel organic materials with specific electronic properties.
Chemical Biology: It is employed in the design of molecular probes for studying biological pathways and interactions.
Catalysis: The compound is explored as a ligand in catalytic systems for various organic transformations.
作用机制
The mechanism of action of 2-Bromo-5-cyclopropoxy-4-ethylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the cyclopropoxy group can influence the compound’s binding affinity and selectivity towards its targets. The ethyl group may also play a role in enhancing the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
2-Bromo-4-ethylpyridine: Lacks the cyclopropoxy group, which may result in different reactivity and biological activity.
5-Cyclopropoxy-4-ethylpyridine: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.
2-Bromo-5-methoxypyridine: Contains a methoxy group instead of a cyclopropoxy group, leading to variations in electronic properties and reactivity.
Uniqueness
2-Bromo-5-cyclopropoxy-4-ethylpyridine is unique due to the combination of the bromine atom, cyclopropoxy group, and ethyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC 名称 |
2-bromo-5-cyclopropyloxy-4-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-5-10(11)12-6-9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI 键 |
ANSWBQRPFPERHG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC=C1OC2CC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)
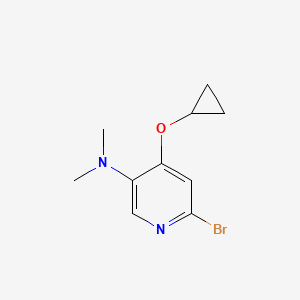
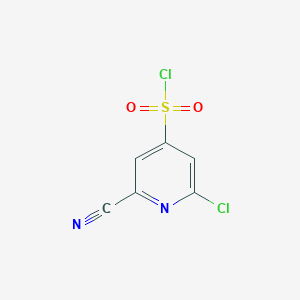

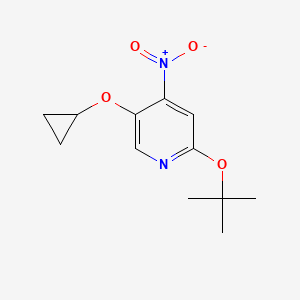
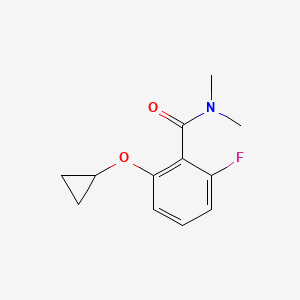
![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)
